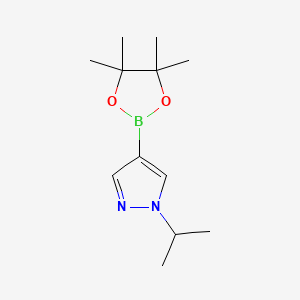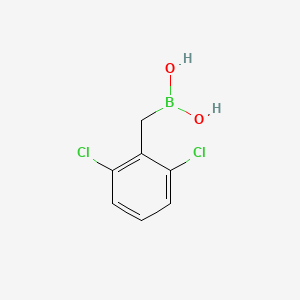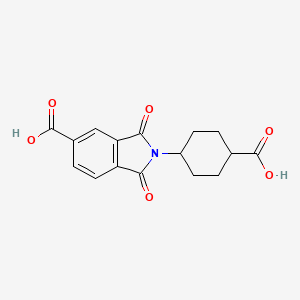
2-(4-羧基环己基)-1,3-二氧代间苯二甲酰亚胺-5-羧酸
描述
科学研究应用
聚合物合成和性质
不饱和聚酰亚胺的合成和表征: 本研究重点关注二酰氯(包括 2-(4-羧基环己基)-1,3-二氧代间苯二甲酰亚胺-5-羧酸)的缩聚,以生产新的不饱和聚酰亚胺。这些聚合物在极性溶剂中表现出溶解性、相当的热稳定性,并且在交联后热稳定性增加 (Maiti 和 Ray,1983).
聚(酯-酰亚胺)的合成和表征: 本研究涉及合成二酸单体(包括 2-(4-羧基环己基)-1,3-二氧代间苯二甲酰亚胺-5-羧酸的衍生物),用于形成聚(酯-酰亚胺)。这些聚合物在极性非质子溶液中表现出优异的热稳定性和溶解性 (Kamel、Mutar 和 Khlewee,2019).
材料科学和化学
用于紫外光刻的光刻胶交联环氧体系: 本研究涉及合成双(2-(环氧-2-基甲基)-1,3-二氧代间苯二甲酰亚胺-5-基)碳酸酯和聚合物,用于开发一种新型的光刻胶交联环氧体系,展示了在深紫外光刻中的潜在应用 (Huh 等人,2009).
衍生物的抗氧化活性: 与 2-(4-羧基环己基)-1,3-二氧代间苯二甲酰亚胺-5-羧酸相关的 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物的研究显示出有效的抗氧化活性。这些化合物采用 DPPH 自由基清除法和还原能力测定法进行了测试 (Tumosienė 等人,2019).
生物和药物研究
- 作为 T 型钙通道阻滞剂的合成和生物学评价: 合成了一系列 1,3-二氧代间苯二甲酰亚胺-5-甲酰胺衍生物,并将其评估为潜在的 T 型钙通道阻滞剂。本研究中的一些化合物显示出有希望的活性 (H. S. Kim 等人,2007).
作用机制
Target of Action
The primary targets of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid are protein kinases . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . They are involved in the transfer of phosphate groups from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can modulate the activity of the enzyme and often the phosphorylation target may be another kinase, which participates in a signaling cascade that starts from a receptor located on the cell surface and transduces the signals inwards, to the nucleus .
Biochemical Pathways
The affected pathways are those involving protein kinases, particularly intracellular signaling pathways . Disruptions in these pathways can lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the inhibition of protein kinases, leading to alterations in intracellular signaling pathways . This can result in changes in cellular function and potentially therapeutic effects in diseases associated with dysregulated protein kinase activity .
生化分析
Biochemical Properties
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucose oxidase from Aspergillus niger, influencing its activity and stability . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its catalytic efficiency.
Cellular Effects
The effects of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of glucose oxidase, leading to changes in the production of hydrogen peroxide and gluconic acid . These changes can impact cellular redox states and metabolic fluxes, thereby influencing overall cell health and function.
Molecular Mechanism
At the molecular level, 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with glucose oxidase involves binding to the enzyme’s active site, which can either inhibit or enhance its catalytic activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on metabolic processes and enzyme activities.
Dosage Effects in Animal Models
The effects of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as glucose oxidase, influencing the production of metabolites like hydrogen peroxide and gluconic acid . These interactions can affect metabolic fluxes and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity, stability, and interactions with other biomolecules, thereby determining its overall biochemical effects.
属性
IUPAC Name |
2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETXSEAXMHXZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



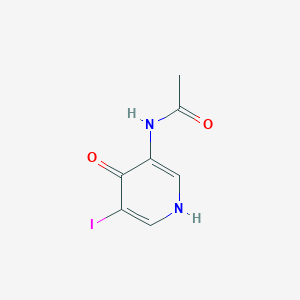
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)
![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)

![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)
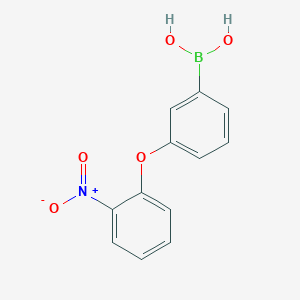
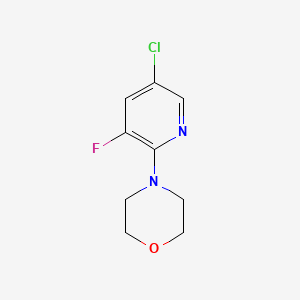


![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)
